Vanillyl alcohol diacetate

Description

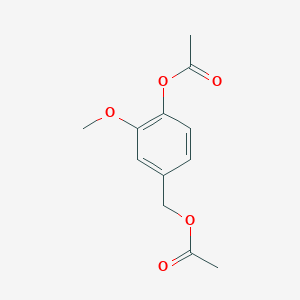

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O5 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

(4-acetyloxy-3-methoxyphenyl)methyl acetate |

InChI |

InChI=1S/C12H14O5/c1-8(13)16-7-10-4-5-11(17-9(2)14)12(6-10)15-3/h4-6H,7H2,1-3H3 |

InChI Key |

ZOQJJSKHULYOOA-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1=CC(=C(C=C1)OC(=O)C)OC |

Canonical SMILES |

CC(=O)OCC1=CC(=C(C=C1)OC(=O)C)OC |

Origin of Product |

United States |

Synthetic Methodologies for Vanillyl Alcohol Diacetate

Classical Esterification Techniques Applied to Vanillyl Alcohol

Classical esterification methods remain fundamental in the synthesis of esters like vanillyl alcohol diacetate. These techniques typically involve the reaction of the alcohol functional groups with an acylating agent, often in the presence of a catalyst.

Direct Esterification Approaches

Direct esterification involves reacting vanillyl alcohol with carboxylic acids, typically under acidic catalysis to facilitate the removal of water and shift the equilibrium towards the product. While widely used for simple alcohols, the direct esterification of vanillyl alcohol to its diacetate using acetic acid is less commonly detailed in high-yield preparations compared to methods using more reactive acylating agents. The challenge lies in the need for harsh conditions (high temperature and strong acid catalysts) which can lead to side reactions, given the sensitive nature of the phenolic group and the benzylic alcohol.

Acyl Halide and Anhydride (B1165640) Mediated Synthesis

A more efficient and common approach for the synthesis of this compound involves the use of more reactive acylating agents like acetyl chloride (an acyl halide) or acetic anhydride. These reagents react readily with both phenolic and alcoholic hydroxyl groups under milder conditions than direct esterification.

Acetic Anhydride: Acetic anhydride is the most frequently employed reagent for this transformation. The reaction can be performed under either acidic or basic catalysis, or even without a catalyst at elevated temperatures. mdpi.com Studies on lignin (B12514952) model compounds, including vanillyl alcohol, have demonstrated that both the phenolic and aliphatic hydroxyl groups participate in the esterification with acetic anhydride. rsc.org The reactivity of the hydroxyl groups can be influenced by the choice of catalyst. rsc.orgresearchgate.net The reaction of vanillin (B372448) with acetic anhydride is also a well-documented process that can lead to acetylated products. wpmucdn.com

Acyl Halides: Acetyl chloride is another powerful acylating agent that can be used. The reaction of vanillyl alcohol with 8-methylnonanoic acid chloride in pyridine (B92270) has been used to synthesize capsinoid analogues, demonstrating the utility of acyl chlorides in the esterification of vanillyl alcohol. google.com This method is generally very effective but produces corrosive hydrogen chloride as a byproduct, which must be neutralized, often by using a stoichiometric amount of a base like pyridine.

Catalytic Approaches in this compound Synthesis

Catalysis is crucial for developing efficient and selective methods for synthesizing this compound. Catalysts can be broadly classified as homogeneous or heterogeneous, with biocatalysts (enzymes) representing a rapidly growing third category.

Homogeneous Catalysis for Acetylation

Homogeneous catalysts are soluble in the reaction medium and are highly effective for the acetylation of vanillyl alcohol.

Acid Catalysis: Strong mineral acids like sulfuric acid can catalyze the reaction between vanillyl alcohol and acetic anhydride. However, acid catalysis can sometimes lead to side reactions, such as the formation of ethers or polymerization products, particularly under harsh conditions. rsc.org

Base Catalysis: Basic catalysts are also widely used. Pyridine is a classic catalyst and solvent for acetylation reactions with acetic anhydride or acyl chlorides. More potent nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are highly efficient, even in small quantities. rsc.orgresearchgate.net Studies using lignin model compounds showed that with DMAP as a catalyst, the reactivity of the phenolic hydroxyl was higher than that of the aliphatic hydroxyl. rsc.org In contrast, using sodium acetate (B1210297) as a catalyst resulted in the aliphatic hydroxyl being more reactive than the phenolic hydroxyl. rsc.org

| Catalyst | Substrate | Acylating Agent | Key Finding | Reference |

| Sulfuric Acid | Vanillyl Alcohol | Acetic Anhydride | Catalyzes esterification, but side reactions like ring cleavage or cross-linking can occur. | rsc.org |

| Sodium Acetate | Vanillyl Alcohol | Acetic Anhydride | Catalyzes esterification, with higher reactivity observed for the aliphatic hydroxyl group. | rsc.org |

| 4-dimethylaminopyridine (DMAP) | Vanillyl Alcohol | Acetic Anhydride | Highly efficient catalyst; promotes higher reactivity of the phenolic hydroxyl group over the aliphatic one. | rsc.orgresearchgate.net |

Heterogeneous Catalysis in Esterification Processes

Heterogeneous catalysts exist in a different phase from the reaction mixture, offering significant advantages in terms of easy separation, recovery, and reusability.

Solid Acid Catalysts: Materials like alumina (B75360) (Al₂O₃) and zeolites can function as solid acid catalysts for esterification. researchgate.net Alumina provides acidity, high surface area, and thermal stability, which are beneficial for catalytic processes. researchgate.net

Metal Oxides: Mixed metal oxides have been explored as catalysts for various transformations of vanillyl alcohol. For instance, manganese-doped cobalt mixed oxides and other combinations have been used for the oxidation of vanillyl alcohol, a related process. researchgate.net While not directly for esterification, these studies highlight the potential of tailored metal oxides in activating vanillyl alcohol. An organocatalytic system based on a proline analogue supported on iron oxide magnetic nanoparticles has been used for the conversion of vanillyl alcohol to vanillin, demonstrating the potential for supported catalysts. mdpi.com

| Catalyst Type | Example | Application | Key Features | Reference |

| Solid Acid | Alumina (γ-Al₂O₃) | Meerwein-Ponndorf-Verley reduction of aldehydes | Provides acidity, surface area, and thermal stability. | researchgate.net |

| Supported Nanoparticles | Prn/Fe₂O₃@SiO₂ | Oxidation of vanillyl alcohol | Magnetic properties allow for easy recovery and reuse. | mdpi.com |

| Mixed Oxides | Mn-Co mixed oxide | Aerobic oxidation of vanillyl alcohol | Active and selective under base-free conditions. | researchgate.net |

Enzyme-Catalyzed Synthesis and Biocatalytic Pathways

Biocatalysis, using enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Lipases are particularly effective for esterification and acylation reactions.

The enzymatic synthesis of vanillyl alcohol esters, particularly capsinoid analogues, has been extensively studied. tandfonline.comnih.govoup.comresearchgate.net Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are highly efficient in catalyzing the acylation of vanillyl alcohol with various fatty acids and their derivatives in organic solvents. tandfonline.comnih.govresearchgate.net

In a typical process, vanillyl alcohol is reacted with an acyl donor (like a fatty acid methyl ester) in a suitable organic solvent (e.g., dioxane) in the presence of the lipase. tandfonline.comnih.gov These reactions are often performed under mild conditions (e.g., 25°C) and can achieve high yields (up to 86%). nih.govresearchgate.net While these studies focus on long-chain fatty acids, the principle is directly applicable to the synthesis of the diacetate using an appropriate acetyl donor. The high selectivity of enzymes often allows for the preferential acylation of the primary alcohol group over the more sterically hindered phenolic group, though reaction conditions can be tuned to encourage di-substitution.

Other enzymes like vanillyl-alcohol oxidase (VAO) are also relevant in the broader biocatalytic context of vanillyl alcohol transformations, typically catalyzing its oxidation to vanillin. mdpi.comnih.govnih.gov

| Enzyme | Reaction Type | Acyl Donor | Yield | Key Findings | Reference |

| Novozym 435 | Esterification | Methyl nonanoate (B1231133) | 86% | Highly effective for synthesizing vanillyl nonanoate, a model capsinoid. | tandfonline.comnih.govresearchgate.net |

| Various Lipases | Esterification | Fatty acid methyl esters (C6-C18) | 64-86% | Several commercially available lipases are effective for synthesizing capsinoid homologues. | nih.gov |

| Novozym 435 | Esterification | 8-methyl-trans-6-nonenoic acid | 60% (isolated) | Successful synthesis of the natural capsinoid, capsiate, on a larger scale. | nih.govresearchgate.net |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly integral to the design of chemical syntheses, aiming to reduce environmental impact and enhance sustainability. The synthesis of this compound is an area where these principles can be effectively applied.

Solvent-Free Reaction Environments

The use of solvents in chemical reactions contributes significantly to chemical waste. rsc.orgecu.edu Consequently, developing solvent-free reaction conditions is a key goal in green chemistry. Research has demonstrated the feasibility of solvent-free enzymatic synthesis for related compounds, which avoids the environmental concerns and additional costs associated with solvent use. researchgate.net For instance, the synthesis of vanillin, a closely related compound, has been achieved under solvent-free conditions using microwave irradiation and supported reagents, suggesting a potential pathway for the greener synthesis of this compound. acs.org The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, also presents a green alternative to conventional organic solvents. rsc.orgrsc.org

Sustainable Reagent Selection and Waste Minimization Strategies

The choice of reagents plays a crucial role in the sustainability of a synthesis. Utilizing renewable starting materials, such as vanillin derived from lignin, is a cornerstone of this approach. rsc.orgrsc.orgsciencemadness.org Lignin, a major component of woody plants, is the second most abundant organic polymer on Earth and provides a renewable source for vanillin. sciencemadness.org

Waste minimization is another critical aspect. ecu.edu This can be achieved through several strategies:

Catalyst Recycling: Employing catalysts that can be easily recovered and reused reduces waste and cost. rsc.orgrsc.org For instance, air-stable copper complexes and iron-based catalysts have been shown to be recyclable in related oxidation reactions. rsc.orgrsc.orgrsc.org

Use of Greener Oxidants: Replacing hazardous oxidizing agents with more environmentally benign alternatives like hydrogen peroxide is a key strategy. rsc.orgrsc.org

Waste Segregation: Properly separating different waste streams can prevent the formation of more hazardous and costly-to-dispose-of mixtures. ecu.edu

Precursor Synthesis and Derivatization Routes

The primary precursor for this compound is vanillyl alcohol. The synthesis of this alcohol from the readily available starting material, vanillin, is a critical step.

Reduction of Vanillin to Vanillyl Alcohol for Subsequent Acetylation

The reduction of the aldehyde group in vanillin to an alcohol group yields vanillyl alcohol. sciencemadness.orgudel.edu This transformation is a common and well-established reaction in organic synthesis.

A widely used method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄). udel.eduscribd.com The reaction is typically carried out in a solvent like ethanol. udel.edu The aldehyde group of vanillin is susceptible to nucleophilic attack by the hydride ions (H⁻) from sodium borohydride. wordpress.com To improve the efficiency and safety of this exothermic reaction, it is often performed at low temperatures, such as in an ice bath. udel.eduscribd.com

Following the reduction, the subsequent acetylation of vanillyl alcohol would yield this compound. This two-step process, starting from vanillin, provides a straightforward route to the target compound. beilstein-journals.org

Table 1: Key Aspects of Vanillin Reduction to Vanillyl Alcohol

| Aspect | Description |

|---|---|

| Starting Material | Vanillin (4-hydroxy-3-methoxybenzaldehyde) |

| Product | Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Reaction Type | Reduction of an aldehyde to a primary alcohol |

| Typical Solvent | Ethanol |

Chemoenzymatic Pathways to Vanillyl Alcohol

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to create more sustainable and effective processes. uab.cat Enzymes, being highly specific catalysts, can operate under mild conditions of temperature and pressure. uab.cat

Several enzymatic approaches have been explored for the production of vanillyl alcohol and its precursor, vanillin. ed.govacs.org For instance, vanillin can be produced through the enzymatic oxidation of vanillyl alcohol using enzymes like eugenol (B1671780) oxidase (EUGO) or vanillyl alcohol oxidase (VAO). ed.govacs.orgmdpi.comresearchgate.net Conversely, the reduction of vanillin to vanillyl alcohol can be catalyzed by NADPH-dependent reductases found in organisms like Saccharomyces cerevisiae. nih.gov

Furthermore, multi-enzyme cascade reactions have been developed to synthesize vanillin from other precursors, which could then be reduced to vanillyl alcohol. mdpi.comresearchgate.net These biocatalytic methods offer a promising green alternative to traditional chemical synthesis, often leading to high purity products with reduced environmental impact. uab.cated.govacs.org

Table 2: Enzymes Involved in Vanillyl Alcohol and Vanillin Synthesis

| Enzyme | Function |

|---|---|

| Eugenol Oxidase (EUGO) | Oxidation of vanillyl alcohol to vanillin |

| Vanillyl Alcohol Oxidase (VAO) | Oxidation of vanillyl alcohol to vanillin |

| NADPH-dependent reductases | Reduction of vanillin to vanillyl alcohol |

| Cytochrome P450 monooxygenases | Can be involved in multi-step synthesis of vanillin precursors |

| Carboxylic acid reductase | Can reduce vanillic acid to vanillin |

Mechanistic Investigations of Vanillyl Alcohol Diacetate Formation and Transformation

Reaction Kinetics and Rate Determinations for Esterification

The esterification of vanillyl alcohol to form esters like vanillyl alcohol diacetate can be achieved through chemical or enzymatic catalysis, with each approach governed by distinct kinetic models.

In chemical synthesis, such as the Fischer-Speier esterification, the reaction rate is influenced by factors including the concentrations of vanillyl alcohol, the acylating agent (e.g., acetic anhydride (B1165640) or acetic acid), catalyst loading, and temperature. mdpi.com Kinetic studies on the esterification of acids with alcohols often indicate that the protonation of the acid by the catalyst can be the rate-determining step. mdpi.com For the acetylation of lignin (B12514952) model compounds, including vanillyl alcohol, the degree of esterification (DE) is a key kinetic parameter. Studies comparing the reactivity of vanillyl alcohol with other related structures like vanillin (B372448) show differences in reaction rates, highlighting the influence of the compound's functional groups on the kinetics. rsc.org For instance, the reactivity of the aliphatic hydroxyl group in vanillyl alcohol can be compared to the phenolic hydroxyl in vanillin to assess kinetic preferences. rsc.org

Enzymatic esterification, particularly using lipases, is a widely studied alternative. The kinetics of lipase-catalyzed synthesis of vanillyl esters often follow a Ping-Pong Bi-Bi mechanism. scientific.net In this model, the lipase (B570770) first reacts with the acyl donor (e.g., an acid anhydride or another ester for transesterification) to form an acyl-enzyme intermediate, releasing the first product (e.g., water or an alcohol). Subsequently, the vanillyl alcohol binds to the intermediate, leading to the formation of the vanillyl ester and regeneration of the free enzyme. scientific.net The initial reaction velocity can be determined and plotted against substrate concentrations (e.g., via a double reciprocal plot) to calculate key kinetic parameters. scientific.net Studies on the synthesis of vanillyl nonanoate (B1231133), a related ester, showed that the experimental data aligned well with the kinetic equation derived from the Ping-Pong mechanism, with a high correlation coefficient. scientific.net

The table below summarizes findings from various studies on the synthesis of vanillyl esters, illustrating the reaction conditions and outcomes that inform kinetic analysis.

| Product | Catalyst | Acyl Donor | Solvent | Conditions | Yield/Outcome | Reference |

| Vanillyl Nonanoate | Novozym 435 (Lipase) | Methyl nonanoate | Dioxane | 25°C, 20 h | 86% yield | oup.com |

| Vanillyl Nonanoate | Novozym 435 (Lipase) | Methyl nonanoate | Acetone | 30°C | Follows Ping-Pong kinetics | scientific.net |

| Capsiate/Dihydrocapsiate | Novozym 435 (Lipase) | Fatty acid methyl ester | Dioxane | 25°C | 60% and 59% isolated yield | oup.com |

| Vanillyl Propionate (B1217596) | Lipase | Ethyl propionate | Solvent-free | - | High yield | scilit.com |

| Acetylated Vanillyl Alcohol | DMAP | Acetic Anhydride | - | - | 57.05% Degree of Esterification | rsc.org |

Elucidation of Reaction Pathways and Transition State Analysis

The pathway for vanillyl alcohol esterification depends significantly on the catalytic method employed.

For the acid-catalyzed Fischer-Speier esterification, the generally accepted mechanism involves several steps. First, the acid catalyst (e.g., H+) protonates the carbonyl oxygen of the acylating agent (like acetic acid), which activates the carbonyl carbon and makes it more electrophilic. mdpi.com The weakly nucleophilic hydroxyl group of the vanillyl alcohol then attacks this activated carbon. mdpi.com This is followed by a proton transfer and the elimination of a water molecule to form the ester. mdpi.com

In enzyme-catalyzed reactions, the pathway is dictated by the enzyme's active site. For lipase-catalyzed transesterification, the reaction proceeds via a covalent acyl-enzyme intermediate as part of the Ping-Pong mechanism. scientific.net This pathway avoids the direct formation of a tetrahedral intermediate involving both substrates simultaneously. The release of a byproduct, such as methanol (B129727) in the transesterification with a methyl ester, can cause product inhibition, which is a characteristic feature of this mechanism. scientific.net

For specific chemical catalysts, more detailed transition states have been proposed. For instance, in the acylation of alcohols catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), the reaction is thought to proceed through either a four-membered or a six-membered ring transition state involving the C=O double bond of the acetic anhydride. rsc.org

Influence of Catalyst Structure on Reaction Mechanism

The structure of the catalyst is a determining factor in the reaction mechanism, efficiency, and selectivity of vanillyl alcohol transformations.

In enzymatic catalysis, the specific lipase used has a profound impact. A screening of seventeen different commercial lipases for the synthesis of vanillyl nonanoate found that Novozym 435, which is lipase B from Candida antarctica immobilized on an acrylic resin, was particularly effective. oup.comtandfonline.com The high stability and activity of this immobilized enzyme are attributed to its structure, which provides a suitable microenvironment for the reaction.

In a more profound example of catalyst structure influencing the mechanism, studies on the related enzyme vanillyl-alcohol oxidase (VAO) have shown that its stereospecificity can be altered through site-directed mutagenesis. pnas.org VAO hydroxylates substrates like 4-ethylphenol (B45693) to form an (R)-alcohol. pnas.orgnih.gov The enzyme's active site contains a critical residue, Asp-170, which is believed to activate a water molecule for stereospecific attack on a p-quinone methide intermediate. scispace.compnas.org By mutating this residue (e.g., D170A) and relocating the acidic function to another position in the active site (T457E), the stereospecificity of the enzyme was inverted, leading to the preferential formation of the (S)-enantiomer. pnas.org This demonstrates that the precise spatial arrangement of amino acid residues within the catalyst's active site directly controls the reaction's mechanistic pathway and stereochemical outcome. pnas.org

In chemical catalysis, the type of catalyst also plays a crucial role. For the acetylation of vanillyl alcohol, 4-dimethylaminopyridine (DMAP) was found to be a more effective catalyst than sodium acetate (B1210297) or potassium carbonate. rsc.org For Fischer-type esterifications, the catalyst's nature—whether it's a Brønsted–Lowry acid, a Lewis acid like sulfated zirconia, or an ionic liquid—governs its activity. mdpi.com For example, the activity of certain catalysts composed of hydrogen bond acceptors and donors is directly related to the intensity and extent of the hydrogen bond network they can form. mdpi.com

Solvent Effects on Esterification and Transesterification Mechanisms

The choice of solvent can significantly influence reaction rates, equilibria, and even the stability of the catalyst in the esterification of vanillyl alcohol.

Different organic solvents have been successfully employed for lipase-catalyzed synthesis of vanillyl esters. Dioxane was used for the synthesis of vanillyl nonanoate, yielding high conversions. oup.com Acetone has also been used as a medium for studying the kinetics of similar reactions. scientific.net The solvent can affect the enzyme's conformation and flexibility, which in turn impacts its catalytic activity. The polarity of the solvent is also a critical factor. For instance, the antioxidant activity of fatty acid vanillyl esters was found to be consistent across solvents of varying polarity like 1-butanol (B46404) and toluene, whereas the activity of the precursor, vanillyl alcohol, decreased significantly in the less polar solvent. mdpi.com

A significant development in improving the sustainability of these reactions is the move towards solvent-free systems. scilit.comfayoum.edu.eg In these processes, one of the substrates, typically the acyl donor, is used in large excess to act as the reaction medium. fayoum.edu.eg This approach not only eliminates the need for potentially harmful organic solvents but can also shift the reaction equilibrium in favor of ester synthesis. fayoum.edu.eg Applying a reduced pressure to remove the alcohol byproduct further enhances the conversion. fayoum.edu.eg

Novel solvent systems are also being explored. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been used as green and reusable media for the iron-catalyzed oxidation of vanillyl alcohol to vanillic acid. rsc.org Different compositions of these solvents were tested, demonstrating that the reaction medium can be tailored to optimize catalytic performance. rsc.org

| Reaction | Solvent System | Key Finding | Reference |

| Vanillyl nonanoate synthesis | Dioxane | High yield (86%) achieved | oup.com |

| Vanillyl nonanoate synthesis | Acetone | Suitable for kinetic studies of Ping-Pong mechanism | scientific.net |

| Salmon oil alcoholysis with vanillyl alcohol | Solvent-free | Eliminates organic solvents and shifts equilibrium | fayoum.edu.eg |

| Vanillyl propionate synthesis | Solvent-free | "Green bioprocess" with high yield | scilit.com |

| Vanillyl alcohol oxidation | Deep Eutectic Solvents (DES) | Green, reusable media; performance depends on DES composition | rsc.org |

| Antioxidant activity measurement | 1-butanol vs. Toluene | Vanillyl ester activity is less dependent on solvent polarity than vanillyl alcohol | mdpi.com |

Stereochemical Considerations in Related Derivatization Reactions

While this compound itself is an achiral molecule, stereochemical considerations are highly relevant in related derivatization reactions of similar phenolic compounds, particularly those catalyzed by enzymes. The flavoenzyme vanillyl-alcohol oxidase (VAO) provides a compelling case study.

VAO catalyzes the conversion of various 4-alkylphenols with high regio- and stereospecificity. nih.gov For example, it hydroxylates short-chain 4-alkylphenols, such as 4-ethylphenol and 4-n-propylphenol, to their corresponding (R)-1-(4'-hydroxyphenyl)alcohols. nih.gov The reaction with 4-ethylphenol yields the (R)-enantiomer with a high enantiomeric excess of 94%. scispace.compnas.org This high degree of stereoselectivity is attributed to the specific geometry of the enzyme's active site, which dictates a stereospecific attack of a water molecule on one face of the p-quinone methide intermediate. scispace.compnas.org

The structural determinants of this stereochemistry have been investigated in detail. The amino acid residue Asp-170, located in the active site, is positioned to facilitate the hydration of the intermediate to form the (R)-product. pnas.org Remarkably, researchers have successfully inverted the stereospecificity of the enzyme through protein engineering. pnas.org By removing the acidic group at position 170 and introducing a new one on the opposite face of the active site cavity (via a T457E mutation), the enzyme becomes (S)-selective. pnas.org This demonstrates that the stereochemical outcome of the reaction is not an inherent property of the substrate but is rigorously controlled by the three-dimensional structure of the catalyst.

| Enzyme (Catalyst) | Substrate | Product | Stereochemical Outcome | Key Structural Feature | Reference |

| Wild-Type VAO | 4-Ethylphenol | (R)-1-(4'-hydroxyphenyl)ethanol | 94% enantiomeric excess (ee) for (R)-enantiomer | Asp-170 directs water attack | scispace.compnas.org |

| VAO Mutant (D170A/T457E) | 4-Ethylphenol | (S)-1-(4'-hydroxyphenyl)ethanol | Becomes (S)-selective | Acidic residue relocated to the opposite face | pnas.org |

| Wild-Type VAO | 4-n-Propylphenol | (R)-1-(4'-hydroxyphenyl)alcohol | Stereoselective hydroxylation | Active site geometry | nih.gov |

Advanced Analytical Methodologies for Research on Vanillyl Alcohol Diacetate

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic methods are indispensable for determining the precise structure and assessing the purity of synthesized compounds like vanillyl alcohol diacetate. These techniques probe the interaction of molecules with electromagnetic radiation to reveal detailed information about atomic connectivity, functional groups, and molecular mass.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR, solid-state NMR for structural confirmation in research)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution and, increasingly, in the solid state. For this compound (C12H14O5), 1D NMR (¹H and ¹³C) provides initial data on the chemical environment of protons and carbons. bmrb.io

Comprehensive NMR data for this compound has been compiled in resources such as the Biological Magnetic Resonance Bank (BMRB). bmrb.io The expected chemical shifts in a solvent like acetone-d6 (B32918) provide a fingerprint for the molecule.

¹H and ¹³C NMR Data for this compound

Source: BMRB Entry bmse010127 bmrb.io

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| OCH₃ | 3.84 | 56.4 |

| H2 | 7.25 | 124.3 |

| H5 | 7.10 | 114.2 |

| H6 | 7.20 | 122.3 |

| CH₂ | 5.08 | 64.9 |

| Phenolic Acetate (B1210297) CH₃ | 2.26 | 20.6 |

| Benzylic Acetate CH₃ | 2.07 | 20.8 |

| C1 | - | 136.2 |

| C3 | - | 152.2 |

| C4 | - | 140.1 |

| Phenolic Acetate C=O | - | 169.1 |

To move beyond simple spectral assignments and confirm the precise connectivity, researchers employ advanced 2D-NMR techniques.

Furthermore, solid-state NMR provides valuable information on the compound's structure and conformation in its solid form, which can differ from its state in solution. Data for this compound is available and contributes to a complete understanding of its properties in different physical states. bmrb.io

High-Resolution Mass Spectrometry for Molecular Formula Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, the molecular formula is C₁₂H₁₄O₅. nih.gov

HRMS analysis provides the exact mass of the molecular ion.

Calculated Monoisotopic Mass: 238.08412354 Da nih.gov

By measuring the mass-to-charge ratio (m/z) to a high degree of decimal precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. An experimental HRMS result matching the calculated exact mass would confirm the molecular formula of the synthesized this compound. In research involving chemical reactions, such as the synthesis of this compound from vanillyl alcohol, HRMS can be used to monitor the reaction's progress by tracking the disappearance of the reactant's molecular ion and the appearance of the product's ion at its specific high-resolution m/z value.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule. These techniques are used to confirm the structure of this compound by identifying key vibrational modes, particularly in comparison to its precursor, vanillyl alcohol.

Infrared (IR) Spectroscopy: The synthesis of this compound from vanillyl alcohol involves the conversion of two hydroxyl (-OH) groups into ester groups. This chemical change is readily observable in the IR spectrum. The spectrum of vanillyl alcohol shows a characteristic broad absorption for the O-H stretch. researchgate.netchemicalbook.com In contrast, the spectrum of this compound would be defined by the absence of this broad O-H band and the appearance of strong absorptions corresponding to the two ester carbonyl (C=O) groups.

Expected IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Confirms presence of the benzene (B151609) ring. |

| Aliphatic C-H Stretch | 3000-2850 | From methoxy and acetate methyl groups. |

| Ester C=O Stretch | 1770-1750 (phenolic), 1750-1735 (benzylic) | Two distinct, strong bands confirming the two non-equivalent acetate groups. |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands characteristic of the substituted aromatic ring. |

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, Raman would be effective for analyzing the aromatic ring's skeletal vibrations and the symmetric stretches of the functional groups. spectroscopyonline.com While often producing weaker signals for organic molecules compared to other techniques, Raman can offer unique insights, for instance, in monitoring reactions without interference from aqueous solvents. mdpi.com

Chromatographic Techniques for Reaction Monitoring and Product Isolation in Research

Chromatography is essential for separating components of a mixture, making it invaluable for monitoring the progress of a chemical reaction, isolating the desired product, and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile and thermally stable compounds via GC, which are then detected and identified by mass spectrometry. In the context of research on this compound, GC-MS is primarily used to analyze for volatile side products, unreacted starting materials, or products of subsequent reactions. For example, in enzymatic or chemical oxidation studies where vanillyl alcohol is a substrate, GC-MS is routinely used to detect the formation of the volatile product vanillin (B372448). nih.govmdpi.comsemanticscholar.org If this compound were subjected to reaction conditions that might cause decomposition or transformation into more volatile species, GC-MS would be the ideal method to separate and identify these compounds based on their retention times and mass fragmentation patterns. wur.nl

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity

High-Performance Liquid Chromatography (HPLC) is the foremost technique for monitoring reaction progress and determining the purity of non-volatile compounds like this compound. In a typical research scenario, the synthesis of this compound from vanillyl alcohol would be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by HPLC. wur.nl

A reverse-phase HPLC method, likely using a C18 column, would effectively separate the more polar reactant (vanillyl alcohol) from the less polar product (this compound). researchgate.netacs.org By monitoring the decrease in the area of the reactant peak and the increase in the area of the product peak over time, researchers can determine the reaction rate and endpoint. thieme-connect.de After purification, HPLC is used to assess the final purity of the this compound, often aiming for levels exceeding 98%. acs.org

Representative HPLC Data for Monitoring Synthesis of this compound

| Time Point | Vanillyl alcohol Peak Area (%) | This compound Peak Area (%) | Purity Assessment |

|---|---|---|---|

| t = 0 hours | 100 | 0 | Reaction start |

| t = 2 hours | 45 | 55 | Reaction in progress |

| t = 6 hours | <1 | >99 | Reaction completion |

Thin Layer Chromatography (TLC) in Reaction Optimization Studies

Thin-layer chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique extensively used in organic synthesis to monitor the progress of reactions, identify compounds, and determine their purity. In the context of this compound synthesis, which typically involves the acetylation of vanillyl alcohol, TLC plays a crucial role in optimizing reaction conditions to maximize yield and purity.

The optimization process involves systematically varying reaction parameters such as reaction time, temperature, and the molar ratio of reactants (vanillyl alcohol and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride) and catalyst (if any). At regular intervals or upon completion of the reaction under a specific set of conditions, a small aliquot of the reaction mixture is spotted on a TLC plate.

The separation on a TLC plate is based on the principle of differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate) and a mobile phase (a solvent or a mixture of solvents). Vanillyl alcohol, being a polar molecule due to its two hydroxyl groups, has a strong affinity for the polar stationary phase and thus exhibits a lower retention factor (R_f) value. In contrast, the product, this compound, is significantly less polar due to the conversion of the hydroxyl groups to acetate esters. This lower polarity results in a weaker interaction with the stationary phase and a stronger interaction with a less polar mobile phase, leading to a higher R_f value.

By comparing the intensity of the spots corresponding to the starting material (vanillyl alcohol) and the product (this compound), a researcher can qualitatively assess the extent of the reaction. The disappearance of the vanillyl alcohol spot and the appearance of a new, higher R_f spot for this compound indicate the progression of the reaction. Complete conversion is achieved when the spot for the starting material is no longer visible.

The choice of the mobile phase is critical for achieving good separation. For the analysis of the acetylation of vanillyl alcohol, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate is commonly employed. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents to achieve optimal separation between the spots of the starting material, product, and any potential by-products. For instance, a common solvent system for separating vanillin (a related aldehyde) and vanillyl alcohol is a 3:1 mixture of hexane and ethyl acetate. quizlet.com For the purification of vanillin acetate, a petroleum ether-ethyl acetate mobile phase has been utilized. chemicalbook.com

Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm) as the aromatic rings in both vanillyl alcohol and its diacetate are UV-active. nih.govresearchgate.net Staining with a universal developing agent such as potassium permanganate (B83412) or vanillin/sulfuric acid spray can also be used for visualization. sci-hub.se

The following interactive data table summarizes typical TLC parameters that can be used as a starting point for the optimization of this compound synthesis.

| Parameter | Description | Typical Values/Choices |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F₂₅₄ |

| Mobile Phase | The solvent system used to develop the TLC plate. | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate |

| Mobile Phase Ratio | The volumetric ratio of the solvents in the mobile phase. | Ratios from 9:1 to 1:1 (Hexane:Ethyl Acetate) can be explored to optimize separation. |

| Visualization | The method used to see the separated spots. | UV light (254 nm), Potassium permanganate stain, Vanillin/Sulfuric acid stain |

| Analyte | The compounds being separated. | Vanillyl alcohol, this compound |

| Expected R_f (Vanillyl Alcohol) | The relative retention of the starting material. | Lower R_f value |

| Expected R_f (this compound) | The relative retention of the product. | Higher R_f value |

By systematically applying TLC analysis, researchers can efficiently screen various reaction conditions to identify the optimal parameters that lead to the highest conversion of vanillyl alcohol to this compound with minimal by-product formation, thereby streamlining the synthesis and purification process.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

In the context of this compound, a search of the current scientific literature and crystallographic databases reveals that no crystal structure for this specific compound has been reported. While the crystal structures of the related compound, vanillyl alcohol, and the enzyme vanillyl-alcohol oxidase have been determined, the solid-state structure of this compound remains uncharacterized by X-ray diffraction techniques. nih.govwur.nlpnas.orgcore.ac.uknih.gov

The ability to obtain a single crystal suitable for X-ray diffraction analysis is a prerequisite for this technique. This compound is often described as an oil or a low-melting solid, which can make the process of growing high-quality single crystals challenging. The physical state of the purified compound is a critical factor in the feasibility of X-ray crystallographic analysis.

Should a crystalline form of this compound be obtained in the future, X-ray crystallography would provide definitive proof of its molecular structure, including the conformation of the acetate groups relative to the benzene ring and the methoxy group. Such data would be a valuable addition to the comprehensive characterization of this compound. However, at present, this information is not available.

Theoretical and Computational Chemistry Studies of Vanillyl Alcohol Diacetate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

A thorough search of scientific literature and computational chemistry databases reveals no specific studies that have employed Density Functional Theory (DFT) or ab initio methods to investigate the properties of vanillyl alcohol diacetate. Such studies on the parent compound, vanillyl alcohol, have been conducted to understand aspects like its oxidation mechanisms. rsc.org Similarly, computational studies on vanillin (B372448) have explored its spectroscopic properties. chemrxiv.org However, the addition of the two acetate (B1210297) groups significantly alters the electronic and steric characteristics of the molecule, meaning the findings for the precursor molecules cannot be directly extrapolated to this compound.

There are currently no available research findings detailing the electronic structure and bonding analysis of this compound through quantum chemical calculations. This type of analysis would typically involve examining the molecular orbitals, electron density distribution, and bond orders to understand the molecule's reactivity and stability, but such data has not been published.

No conformer analysis or studies on the energetic stability of this compound using quantum chemical methods have been reported in the scientific literature. This analysis would be crucial for understanding the molecule's preferred three-dimensional shapes and the energy differences between them, which influence its physical and biological properties.

While experimental NMR data for this compound is available, there are no published computational predictions of its NMR, IR, or UV-Vis spectra. bmrb.io Computational spectroscopy is a powerful tool for interpreting experimental data and assigning spectral features to specific molecular vibrations or electronic transitions. For the related compound vanillyl alcohol, experimental IR and NMR spectra are available and have been subject to analysis. chemicalbook.comchemicalbook.comchegg.comchegg.com However, without specific computational studies on the diacetate, a detailed theoretical assignment of its spectra is not possible at this time.

Conformer Analysis and Energetic Stability

Molecular Dynamics Simulations

The application of molecular dynamics (MD) simulations to study this compound has not been documented in the current body of scientific literature. MD simulations could provide valuable insights into the dynamic behavior of this molecule in various environments.

There are no published molecular dynamics studies that investigate the influence of different solvents on the reactivity and conformational landscape of this compound. Such studies would be instrumental in understanding how the solvent environment affects the molecule's shape and its interactions with other chemical species.

No research has been published on the intermolecular interactions and potential aggregation behavior of this compound using molecular dynamics simulations. This area of study would be important for predicting how molecules of this compound interact with each other in solution or in a condensed phase.

Solvent Effects on Reactivity and Conformation

Reaction Pathway Prediction and Energy Profiling

The synthesis of this compound involves the esterification of two distinct hydroxyl groups in the precursor, vanillyl alcohol: one alcoholic (benzylic) and one phenolic. These two groups exhibit different reactivities, making the prediction of the reaction pathway a key challenge. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies for each step.

The acetylation of vanillyl alcohol with an acetylating agent like acetic anhydride (B1165640) can proceed through two main pathways:

Pathway A: Acetylation of the more nucleophilic alcoholic hydroxyl group first, followed by the acetylation of the phenolic hydroxyl group.

Pathway B: Acetylation of the phenolic hydroxyl group first, followed by the acetylation of the alcoholic hydroxyl group.

Under neutral or basic conditions, the phenolic proton is more acidic and can be removed more easily, but the resulting phenoxide is a relatively stable nucleophile. Conversely, the alcoholic hydroxyl group is generally a better nucleophile for attacking the carbonyl carbon of the acetylating agent, especially under acidic catalysis where the carbonyl group is activated by protonation. mdpi.comresearchgate.net

A theoretical study would involve optimizing the geometries of all species along the proposed reaction coordinates and calculating their energies. For instance, a DFT study at a specific level of theory (e.g., B3LYP/6-311+G(d,p)) with a solvation model could provide the necessary data. scribd.com Although specific computational studies on the di-acetylation of vanillyl alcohol are not prominently available in published literature, a representative energy profile can be hypothesized based on known principles of esterification. The initial acetylation is typically faster at the alcoholic position than at the less nucleophilic phenolic position under many conditions.

Representative Data Table: Hypothetical Energy Profile for Vanillyl Alcohol Diacetylation

The following table illustrates the kind of data a computational study would generate for the reaction pathway. The values are hypothetical and for illustrative purposes, representing a plausible scenario where the acetylation of the alcoholic group is kinetically favored.

| Reaction Step | Species | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| 1 | Reactants | Vanillyl Alcohol + Acetic Anhydride | 0.0 |

| 2 | TS1 (Alcoholic) | Transition state for alcoholic -OH attack | +15.2 |

| 3 | Intermediate 1 | Vanillyl alcohol monoacetate (alcoholic ester) | -5.4 |

| 4 | TS2 (Phenolic) | Transition state for phenolic -OH attack | +18.5 |

| 5 | Product | This compound | -10.8 |

This table is an illustrative example of data that would be obtained from a DFT calculation to model the reaction pathway.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Esterification Reactions

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of molecules with their reactivity. researchgate.net For a process like the esterification of a series of phenolic alcohols, a QSRR model could predict the reaction rate or yield based on calculated molecular properties, known as descriptors. scielo.br This approach avoids the need for extensive experimental screening by identifying promising candidates computationally.

Developing a QSRR model for the esterification of compounds similar to vanillyl alcohol would involve several steps:

Dataset Assembly: A training set of diverse phenolic alcohols would be synthesized, and their esterification reaction rates or yields under standardized conditions would be measured experimentally.

Descriptor Calculation: For each molecule in the dataset, a wide range of theoretical molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological: Describing atomic connectivity (e.g., Kier symmetry index). nih.gov

Geometric: Describing the 3D shape of the molecule.

Quantum-Chemical: Describing the electronic properties, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moments. nih.gov

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links a subset of the most relevant descriptors to the observed reactivity. researchgate.net The goal is to create a model with high predictive power, which is then validated using an external test set of compounds not used in the model's creation.

For the esterification of vanillyl alcohol, key descriptors would likely relate to the nucleophilicity of the hydroxyl groups. For instance, the calculated partial charge on the oxygen atoms, the energy of the Highest Occupied Molecular Orbital (E-HOMO, related to the ability to donate electrons), and steric descriptors describing the accessibility of the hydroxyl groups would be critical.

Representative Data Table: Hypothetical QSRR Model for Phenolic Alcohol Esterification

This table illustrates the structure of a hypothetical QSRR model. The equation and descriptor values are for representative purposes only.

| Compound | Observed Reactivity (Yield %) | Descriptor 1 (qO_phenolic) | Descriptor 2 (E-HOMO) | Descriptor 3 (Steric Factor) | Predicted Reactivity (Yield %) |

| Phenolic Alcohol A | 75 | -0.65 | -5.8 eV | 1.2 | 74 |

| Phenolic Alcohol B | 52 | -0.61 | -6.1 eV | 1.8 | 55 |

| Vanillyl Alcohol | 85 | -0.63 | -5.7 eV | 1.1 | 83 |

| Phenolic Alcohol C | 68 | -0.64 | -5.9 eV | 1.5 | 67 |

Hypothetical QSRR Equation: Predicted Yield (%) = 50.2 - (65.8 * qO_phenolic) + (7.5 * E-HOMO) - (12.3 * Steric Factor)

This table and equation are illustrative examples. qO_phenolic represents the calculated partial charge on the phenolic oxygen, E-HOMO is the energy of the Highest Occupied Molecular Orbital, and the Steric Factor is a computed value representing steric hindrance around the reactive site.

Such a model, once properly validated, could be used to predict the esterification efficiency for new, unsynthesized phenolic alcohols, thereby accelerating the discovery of molecules with desired reactivity profiles.

Chemical Reactivity and Derivatization Studies of Vanillyl Alcohol Diacetate

Hydrolysis and Transesterification Reactions

The hydrolysis of vanillyl alcohol diacetate involves the cleavage of its two ester bonds to yield vanillyl alcohol, with acetic acid as a byproduct. This de-acetylation can be achieved under acidic, basic, or enzymatic catalysis, with the potential for selective cleavage of one ester group over the other due to their different chemical environments—one being a phenolic acetate (B1210297) and the other a benzylic acetate.

Acid-catalyzed hydrolysis of esters typically proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen of one of the acetyl groups by a hydronium ion (H₃O⁺). libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The general mechanism involves:

Protonation of the carbonyl oxygen: This makes the carbonyl carbon a better electrophile.

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the leaving groups (the alkoxy or phenoxy group).

Elimination of the alcohol/phenol (B47542): The protonated leaving group is eliminated, reforming the carbonyl group of the resulting carboxylic acid (acetic acid).

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst. libretexts.orgchemistrysteps.com

In this compound, there is a difference in the reactivity between the phenolic acetate and the benzylic acetate. Phenyl acetates tend to hydrolyze more rapidly than benzylic acetates under certain conditions because the resulting phenoxide ion is stabilized by resonance, making the phenol a better leaving group. brainly.com This suggests a potential for selective hydrolysis of the phenolic acetyl group. Studies on the deprotection of aryl acetates using Lewis acid catalysts like indium(III) chloride supported on MCM-41 have shown efficient cleavage of the ester bond to yield the corresponding phenol. nih.govacs.org

Table 1: Research Findings on Acid-Catalyzed Deprotection of Aryl Esters

| Catalyst System | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| Dilute HCl or H₂SO₄ | General Esters (e.g., Ethyl ethanoate) | Reversible reaction, driven to completion by excess water. Protonation of carbonyl oxygen initiates the reaction. | libretexts.org |

| 20% InCl₃/MCM-41 | Substituted Aryl Acetates/Propionates | Selective deprotection to corresponding phenols in good yields (62-86%). The solid acid catalyst is reusable. | nih.govacs.org |

| Aqueous Acid | Phenyl acetate vs. Benzyl (B1604629) acetate | Phenyl acetate hydrolyzes faster due to the formation of a more stable phenoxide intermediate stabilized by resonance. | brainly.com |

Base-catalyzed hydrolysis, also known as saponification, is a widely used method for cleaving ester bonds. The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. chemistrysteps.com

The mechanism involves:

Nucleophilic attack: A hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: This results in a negatively charged tetrahedral intermediate.

Elimination of the leaving group: The intermediate collapses, and the alkoxide or phenoxide ion is eliminated.

Acid-base reaction: The leaving group (alkoxide/phenoxide) deprotonates the newly formed carboxylic acid, or another molecule of base does, leading to the final carboxylate salt and the alcohol/phenol. chemistrysteps.com

For this compound, both acetate groups are susceptible to cleavage under basic conditions. Methods using potassium carbonate in the presence of thiols have been reported for the efficient deprotection of aryl acetates under non-hydrolytic conditions. cmu.edu Studies on the base-catalyzed transesterification of benzyl acetate using glycerol (B35011) as a solvent and acyl acceptor also demonstrate the reactivity of the benzylic ester linkage under basic catalysis. researchgate.net Given the higher acidity of phenols compared to alcohols, the phenolic acetate group in this compound might be more readily cleaved under certain basic conditions.

Table 2: Research Findings on Base-Catalyzed Deprotection of Esters

| Catalyst/Reagent System | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| Aqueous Hydroxide (e.g., NaOH) | General Esters | Irreversible reaction due to the formation of a carboxylate salt. Proceeds via nucleophilic acyl substitution. | chemistrysteps.com |

| K₂CO₃ / Thiophenol | Aryl Acetates | Selective cleavage of aryl esters under non-hydrolytic, virtually neutral conditions. | cmu.edu |

| Soluble and Solid Bases | Benzyl Acetate | Effective transesterification in glycerol, demonstrating the lability of the benzyl ester bond to base catalysis. | researchgate.net |

Enzymes, particularly lipases, offer a high degree of selectivity for the hydrolysis of esters, often allowing for regioselective or enantioselective transformations under mild conditions. This is highly relevant for a molecule like this compound, which possesses two distinct ester groups.

Research on analogous compounds has shown that lipases can differentiate between phenolic and alcoholic acetates. For instance, Fusarium globulosum lipase (B570770) exhibits a preference for hydrolyzing the phenolic acetoxy group over the alcoholic acetoxy moiety in peracetylated hydroxymethylated phenols. nih.gov This suggests that in this compound, the 4-O-acetyl group on the aromatic ring could be selectively cleaved, leaving the benzylic acetate intact. Conversely, lipases from porcine pancreas (PPL) and Candida cylindracea have been used for the regioselective deacetylation of peracetylated benzopyranones, where acetoxy groups at positions other than peri or ortho to a carbonyl group are preferentially hydrolyzed. rsc.org Candida antarctica lipase B (Novozym 435) has been successfully used for the regioselective deacetylation of a sterically hindered hydroquinone (B1673460) diacetate, demonstrating the influence of steric factors on enzymatic hydrolysis. tandfonline.com

The enzymatic approach using lipases is therefore a promising strategy for achieving selective de-acetylation of this compound to produce either 4-hydroxy-3-methoxybenzyl acetate or (4-acetyloxy-3-methoxyphenyl)methanol, depending on the enzyme's specific selectivity.

Table 3: Research Findings on Enzymatic De-acetylation of Phenolic Acetates

| Enzyme (Source) | Substrate Type | Selectivity Observed | Reference |

|---|---|---|---|

| Lipase (Fusarium globulosum) | Peracetates of hydroxymethylated phenols | Preferred deacetylation of the phenolic acetoxy group over the alcoholic acetoxy group. | nih.gov |

| Lipase (Porcine Pancreas) | Peracetylated enolic forms of polyphenolic ketones | Selective deacetylation of enolic acetoxy over phenolic acetoxy groups. | nih.gov |

| Candida antarctica lipase B | Disubstituted hydroquinone diacetate | Regioselective removal of the less sterically hindered acetyl group. | tandfonline.com |

Base-Catalyzed De-acetylation Mechanisms

Functional Group Transformations and Selective Modifications

The derivatization of this compound typically requires the initial de-acetylation to unmask the reactive hydroxyl groups. The selective hydrolysis of one of the two ester groups opens pathways for specific modifications at either the phenolic or the benzylic position.

Once the phenolic hydroxyl group is deprotected, the aromatic ring becomes activated towards electrophilic aromatic substitution. The strong electron-donating nature of the hydroxyl group, combined with the moderate electron-donating methoxy (B1213986) group, directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. Given the substitution pattern of vanillyl alcohol, the C5 position is the most likely site for electrophilic attack.

Potential reactions include:

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups onto the aromatic ring, a classic method for functionalizing phenols. rsc.org

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group for further derivatization.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring.

These modifications would typically be performed on a selectively de-acetylated intermediate to avoid side reactions. For example, performing these reactions on 4-hydroxy-3-methoxybenzyl acetate would allow for modification of the aromatic ring while the benzylic alcohol remains protected.

The primary modification of the ester linkages is their hydrolysis back to hydroxyl groups. These newly liberated hydroxyl groups can then undergo a wide range of functional group transformations.

Etherification: Following selective hydrolysis, the phenolic or benzylic hydroxyl group can be converted into an ether. For instance, the Williamson ether synthesis, involving deprotonation with a base followed by reaction with an alkyl halide, is a common method for preparing benzyl ethers. organic-chemistry.org

Further Esterification/Transesterification: The liberated hydroxyl groups can be re-esterified with different acyl groups to produce novel esters. Lipase-catalyzed transesterification of vanillyl alcohol with various fatty acids to create lipophilic esters is a well-documented example of this approach. nih.govacs.orgresearchgate.net

Oxidation: If the benzylic acetate is selectively hydrolyzed to yield 4-acetyloxy-3-methoxyphenyl)methanol, the resulting primary alcohol can be oxidized to an aldehyde, yielding 4-acetyloxy-3-methoxybenzaldehyde (vanillin acetate).

Direct conversion of the ester groups into other functionalities without a hydrolysis step is less common but conceivable through reductive or other specific reaction pathways, although such studies on this compound specifically are not widely reported. The deprotection of the acetyl groups remains the most fundamental and versatile step towards further derivatization.

Reactions Involving the Aromatic Ring System

Role as an Intermediate in Multi-Step Organic Syntheses

In the realm of multi-step organic synthesis, protecting groups are crucial for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions during subsequent chemical transformations. organic-chemistry.org this compound serves as a prime example of a protected form of vanillyl alcohol, where both the phenolic and primary alcohol functionalities are converted to acetate esters. This protection strategy is particularly valuable in syntheses where reactions targeting other parts of the molecule, such as modifications of the aromatic ring or side-chain extensions, are required.

The acetylation of vanillyl alcohol to form this compound is a straightforward and efficient process, often achieved using acetic anhydride (B1165640). mdpi.com Once the desired transformations on other parts of the molecule are complete, the acetate groups can be readily removed through hydrolysis under basic or acidic conditions to regenerate the free hydroxyl groups of vanillyl alcohol.

A key area where vanillyl alcohol and its derivatives are employed as intermediates is in the synthesis of bio-based polymers. nih.govresearchgate.net For instance, vanillyl alcohol is a precursor to renewable epoxy resins and polyesters. mdpi.comgoogle.com In a multi-step synthesis of a more complex polymer, this compound could be used to introduce the vanillyl moiety into a polymer backbone or as a side chain. The protected hydroxyl groups would prevent interference with the polymerization process or other functional group manipulations. Following the main synthetic steps, deprotection would yield a polymer with free hydroxyl groups, which could then be available for cross-linking or further functionalization.

While direct, detailed research findings on multi-step syntheses explicitly using this compound as a named intermediate are not extensively documented in readily available literature, its role can be inferred from the well-established principles of protecting group chemistry and the synthetic utility of its parent compound, vanillyl alcohol. The strategic use of the diacetate allows for selective reactions at other sites of the molecule, expanding the synthetic possibilities for creating complex, bio-derived molecules.

Synthesis of Structurally Related Analogs for Fundamental Chemical Property Investigations

The synthesis of structurally related analogs of a parent compound is a fundamental strategy in medicinal chemistry and materials science to probe structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the structure of this compound, researchers can investigate how these changes influence its chemical, physical, and biological properties.

One area of active research is the development of novel polymers from renewable resources, with vanillin (B372448) and its derivatives being key building blocks. researchgate.net While this compound itself is a di-functional monomer, replacing the acetate groups with other functionalities leads to a wide array of analogs with different properties. For example, the synthesis of vanillyl alcohol diacrylate creates a monomer that can undergo free-radical polymerization to form highly cross-linked thermoset materials. specificpolymers.com These materials are of interest for applications such as 3D printing and as components in vinyl ester resins. specificpolymers.com

The table below illustrates examples of structurally related analogs of vanillyl alcohol and the intended impact of the structural modification on the resulting material's properties.

| Analog Name | Structural Modification from Vanillyl Alcohol | Intended Property Investigation | Reference |

| This compound | Acetylation of both hydroxyl groups | Protection of hydroxyl groups for use as an intermediate. | nih.gov |

| Vanillyl Alcohol Diacrylate | Acrylation of both hydroxyl groups | Introduction of polymerizable groups for thermoset materials. | specificpolymers.com |

| Diglycidyl Ether of Vanillyl Alcohol (DGEVA) | Glycidylation of both hydroxyl groups | Creation of a bio-based epoxy resin monomer. | researchgate.netmdpi.com |

| Vanillyl Alcohol Ethers (e.g., Vanillyl Butyl Ether) | Etherification of the benzylic alcohol | Investigation of thermal sensing properties and use in cosmetics. | google.com |

| Methacrylated Vanillyl Alcohol | Methacrylation of hydroxyl groups | Development of bio-based reactive diluents for resins. | researchgate.net |

This table is generated based on available data for vanillyl alcohol derivatives to illustrate the concept of synthesizing analogs for property investigation.

Furthermore, derivatization of the hydroxyl groups in vanillyl alcohol can lead to compounds with potential applications in medicinal chemistry. The synthesis of various ester and ether analogs allows for the tuning of properties such as lipophilicity, which can in turn affect the compound's biological activity and pharmacokinetic profile. For example, a Chinese patent describes the synthesis of vanillyl alcohol derivatives with potential antibacterial activity. google.com These synthetic efforts to create a library of related compounds are essential for discovering new molecules with desired functionalities.

Vanillyl Alcohol Diacetate in Specialized Chemical Research and Model Systems

Utilization as a Model Compound in Lignin (B12514952) Chemistry Research

Lignin is a complex, aromatic biopolymer whose intricate structure makes direct analysis challenging. epfl.ch Model compounds like vanillyl alcohol and its derivatives, such as vanillyl alcohol diacetate, are therefore indispensable for elucidating the fundamental chemical behaviors of lignin. bmrb.iorsc.org this compound is categorized as a monomeric model compound in lignin research databases. bmrb.io

The formation of ester bonds, such as acetates, within the lignin structure is a key area of investigation, particularly in the context of biomass modification and valorization. Vanillyl alcohol is used as a model to study esterification reactions, providing insights that are applicable to the more complex lignin polymer. rsc.orgresearchgate.net

Research into the mechanical activation-assisted solid-phase synthesis (MASPS) of esters has utilized vanillyl alcohol as a model for the guaiacyl (G) unit of lignin. rsc.orgresearchgate.net In these studies, vanillyl alcohol is reacted with acetic anhydride (B1165640) in the presence of various catalysts to form this compound. This process allows for a detailed examination of the reactivity of different hydroxyl groups. rsc.orgresearchgate.net

Key findings from these model studies include:

Catalyst-Dependent Reactivity: The choice of catalyst significantly influences which hydroxyl group (phenolic or aliphatic) is more readily esterified. When using 4-dimethyl amino pyridine (B92270) (DMAP) as a catalyst, the phenolic hydroxyl group shows higher reactivity. rsc.orgresearchgate.net Conversely, with sodium acetate (B1210297) or sulfuric acid as the catalyst, the aliphatic hydroxyl group exhibits higher reactivity. rsc.orgresearchgate.net

Side Reactions: The use of strong acid catalysts like sulfuric acid can lead to undesirable side reactions, such as the cleavage or cross-linking of the benzene (B151609) ring, even in simple model compounds. rsc.orgresearchgate.net

These findings are crucial for developing targeted lignin modification strategies, where selective esterification of either aliphatic or phenolic hydroxyls is desired to alter the properties of the resulting biopolymer.

Below is a data table compiled from research on the catalyzed acetylation of lignin model compounds, including vanillyl alcohol.

| Catalyst | Hydroxyl Group with Higher Reactivity | Observed Side Reactions | Reference |

|---|---|---|---|

| 4-dimethyl amino pyridine (DMAP) | Phenolic Hydroxyl | None specified | rsc.org, researchgate.net |

| Sodium Acetate | Aliphatic Hydroxyl | None specified | rsc.org, researchgate.net |

| Sulfuric Acid | Aliphatic Hydroxyl | Ring cleavage, cross-linking | rsc.org, researchgate.net |

Understanding the pathways by which lignin breaks down into smaller, value-added molecules is a central goal of biorefinery research. Vanillyl alcohol is a known intermediate in the microbial and chemical degradation of lignin. nih.govnih.govdiva-portal.org It is often formed through the reduction of vanillin (B372448), another primary lignin degradation product. nih.govdiva-portal.org

Studies on microbial systems, such as the yeast Cystobasidium laryngis, have shown the biotransformation of vanillin into vanillyl alcohol. nih.gov This conversion is sometimes considered a detoxification strategy, as vanillin can be inhibitory to microbial growth. diva-portal.org The resulting vanillyl alcohol can then be further metabolized by the organism. diva-portal.org

In chemical processing, such as hydrothermal liquefaction or treatment in supercritical water, vanillyl alcohol is a key monomeric product released from lignin. uva.es However, its reactivity means it can also participate in undesirable re-polymerization reactions, forming stable diarylmethane structures and contributing to the formation of condensed lignin fractions. epfl.chuva.es Studying the conversion and stability of vanillyl alcohol under these conditions is critical to maximizing the yield of valuable monomers and minimizing the formation of intractable bio-char. uva.es

Investigation of Ester Linkages in Lignin Biomass

Research on its Role in the Development of Novel Organic Reactions

Vanillyl alcohol serves as a benchmark substrate for the development and optimization of novel catalytic reactions, particularly selective oxidations. The goal of this research is to convert lignin-derived platform molecules into high-value aromatic chemicals like vanillin and vanillic acid. rsc.orgrsc.org

Recent research highlights include:

Perovskite Catalysis: Lanthanum iron perovskites (LaFeO₃) have been shown to be effective catalysts for the aerobic oxidation of vanillyl alcohol to vanillin in the absence of a base. rsc.org The catalytic activity is attributed to oxygen vacancies in the perovskite structure, which activate molecular oxygen. rsc.org

Iron Complexes in Deep Eutectic Solvents: An air-stable iron(II) complex has been utilized for the selective and sustainable oxidation of vanillyl alcohol to vanillic acid. rsc.org The reaction uses green oxidants like hydrogen peroxide in a deep eutectic solvent, which can be recycled multiple times. rsc.orgrsc.org

Photocatalysis: Phyto-mediated zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles have been developed as a catalyst for the highly selective oxidation of vanillyl alcohol to vanillin under visible light. mdpi.com This method achieves high conversion and selectivity in the presence of a base and hydrogen peroxide. mdpi.com

Enzymatic Cascades: Novel enzymatic cascades have been designed for the synthesis of vanillin. semanticscholar.org These systems can involve a vanillyl alcohol oxidase (VAO) enzyme to convert vanillyl alcohol, formed from a precursor, into the final vanillin product. semanticscholar.orgwur.nl

By using vanillyl alcohol as a model substrate, researchers can efficiently screen catalysts, optimize reaction conditions (temperature, pressure, solvent), and elucidate reaction mechanisms for processes that can later be applied to more complex lignin feedstocks. rsc.orgrsc.org

Integration into Supramolecular Chemistry Research

The integration of this compound into supramolecular chemistry research is not extensively documented in current literature. However, its molecular structure suggests potential applicability. As a molecule with an aromatic ring, a common building block in supramolecular chemistry, and two ester functional groups capable of participating in non-covalent interactions like hydrogen bonding (as an acceptor) and dipole-dipole interactions, it could theoretically be employed as a component in the design of larger, self-assembled structures. Its relationship to lignin-derived synthons used in polymer chemistry, such as in the formation of epoxy resins, further indicates its potential as a building block for advanced materials. rowan.eduresearchgate.net

Future Directions and Emerging Research Avenues for Vanillyl Alcohol Diacetate

Application of Machine Learning and Artificial Intelligence for Synthesis Optimization

Table 1: Potential Applications of AI/ML in Vanillyl Alcohol Diacetate Synthesis

| AI/ML Application Area | Specific Task | Expected Outcome |

|---|---|---|

| Reaction Condition Optimization | Predict optimal temperature, solvent, and catalyst concentrations for acetylation of vanillyl alcohol. | Increased yield, reduced reaction time, and lower energy consumption. chemcopilot.com |

| Catalyst Design & Discovery | Model catalyst structures to predict activity and selectivity for vanillin (B372448) reduction or vanillyl alcohol transformation. | Identification of novel, more efficient catalysts; reduced reliance on precious metals. |

| Enzyme Engineering | Guide directed evolution of vanillyl alcohol oxidase or related enzymes for improved thermal stability or substrate specificity. | Creation of robust biocatalysts for green synthesis pathways. portlandpress.com |

| Predictive Modeling | Forecast product performance and properties of derived materials based on synthesis parameters. | Accelerated development of new materials with tailored functionalities. chemcopilot.com |

Exploration of Novel Catalytic Systems for Sustainable Production and Transformation

The sustainable production of vanillyl alcohol and its subsequent conversion to derivatives like the diacetate are heavily dependent on the development of advanced catalytic systems. Research is actively exploring heterogeneous catalysts, homogeneous catalysts, and biocatalysts to replace less environmentally friendly methods.

Heterogeneous Catalysis: Significant progress has been made in the selective hydrogenation of vanillin to vanillyl alcohol using supported metal catalysts. Studies have shown that a palladium-on-carbon (Pd/C) catalyst exhibits excellent activity, achieving over 99% vanillin conversion and over 99% selectivity to vanillyl alcohol under optimized conditions (30 °C and 0.7 MPa H₂). csic.es This catalyst also demonstrated high stability and reusability for up to four consecutive runs. csic.es Other systems, such as palladium supported on alumina (B75360) (Pd(1%)/Al₂O₃), have achieved 84% conversion and over 99% selectivity towards vanillin in the oxidation of vanillyl alcohol in an alkaline aqueous medium. kmutnb.ac.thconicet.gov.ar

Novel mixed oxide catalysts are also showing promise. A 10% copper-doped ceria (Cu₀.₁Ce₀.₉O₂₋δ) catalyst demonstrated superior activity for the aerobic oxidation of vanillyl alcohol, reaching 95% conversion with 100% selectivity to vanillin. mdpi.com Furthermore, photocatalysis using zinc ferrite (B1171679) nanoparticles (ZnFe₂O₄-NP) under visible light has achieved over 98% conversion of vanillyl alcohol to vanillin with up to 99% selectivity, showcasing a green and robust catalytic approach. mdpi.com

Table 2: Performance of Selected Heterogeneous Catalysts in Vanillyl Alcohol Related Transformations

| Catalyst | Reaction | Conversion (%) | Selectivity (%) | Key Conditions |

|---|---|---|---|---|

| Pd/C | Vanillin Hydrogenation | >99 | >99 (to Vanillyl Alcohol) | 30 °C, 0.7 MPa H₂, 90 min csic.es |

| Pd(1%)/Al₂O₃ | Vanillyl Alcohol Oxidation | 84 | >99 (to Vanillin) | Alkaline medium, water, 3 hours kmutnb.ac.thconicet.gov.ar |

| Cu₀.₁Ce₀.₉O₂₋δ | Vanillyl Alcohol Oxidation | 95 | 100 (to Vanillin) | 130 °C, O₂, 12 hours mdpi.com |

| ZnFe₂O₄-NP | Vanillyl Alcohol Oxidation | >98 | 99 (to Vanillin) | Visible light, H₂O₂, base mdpi.com |

Sustainable Homogeneous and Biocatalysis: In the realm of homogeneous catalysis, an air-stable iron(II) complex has been utilized for the selective oxidation of vanillyl alcohol to vanillic acid using green oxidants like hydrogen peroxide. rsc.org This reaction was performed in deep eutectic solvents, which are considered sustainable reaction media, and the catalyst-solvent system could be recycled five times with no noticeable loss in performance, achieving a low (favorable) E-factor of 4.65. rsc.org

Biocatalysis represents a particularly green avenue. Vanillyl alcohol oxidases (VAOs) are flavoprotein oxidases capable of catalyzing the oxidation of vanillyl alcohol. nih.gov Recent research has led to the discovery and characterization of new VAOs, such as DcVAO from Diplodia corticola, which exhibits remarkably high activity for certain substituted substrates compared to the more commonly studied VAO from Penicillium simplicissimum. nih.gov Additionally, novel yeast strains, like Cystobasidium laryngis, have been identified that can efficiently biotransform vanillin into vanillyl alcohol, offering a microbial route for producing the precursor to this compound. nih.govresearchgate.net

Development of Advanced In-Situ Monitoring Techniques for Reaction Analysis

To optimize the synthesis of this compound and its precursors, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential. Advanced in-situ monitoring techniques, which analyze the reaction as it happens without sample removal, are critical for gaining these insights. spectroscopyonline.com